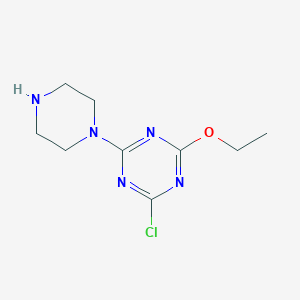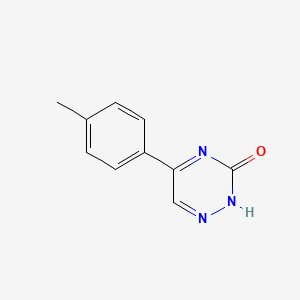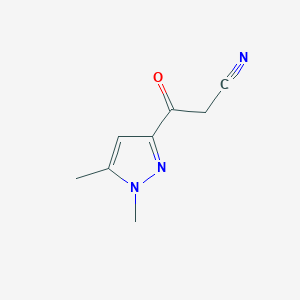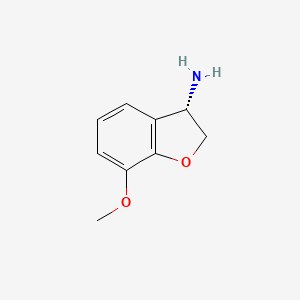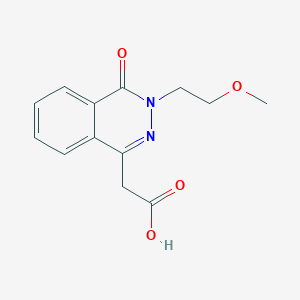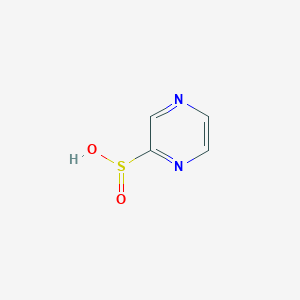
Pyrazine-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine-2-sulfinic acid: is a heterocyclic organic compound containing a pyrazine ring substituted with a sulfinic acid group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrazine-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of pyrazine with sulfur dioxide and a suitable oxidizing agent. Another method includes the use of sodium sulfinates as intermediates, which can be further reacted with pyrazine derivatives under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazine-2-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form pyrazine-2-sulfonic acid or reduced to yield pyrazine-2-thiol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur with halogenated pyrazine derivatives in the presence of a base.
Major Products:
Oxidation: Pyrazine-2-sulfonic acid
Reduction: Pyrazine-2-thiol
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazine-2-sulfinic acid is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is also investigated for its role in enzyme inhibition and as a probe for studying biochemical pathways .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of pyrazine-2-sulfinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
- Pyrazine-2-sulfonic acid
- Pyrazine-2-thiol
- Pyrazine-2-carboxylic acid
Comparison: Pyrazine-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to its sulfonic and thiol analogs. While pyrazine-2-sulfonic acid is more stable and less reactive, pyrazine-2-thiol exhibits different chemical behavior due to the thiol group. Pyrazine-2-carboxylic acid, on the other hand, has a carboxyl group that influences its acidity and reactivity .
Propiedades
Fórmula molecular |
C4H4N2O2S |
|---|---|
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
pyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-9(8)4-3-5-1-2-6-4/h1-3H,(H,7,8) |
Clave InChI |
RJRWJVHKZZLJHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15059413.png)


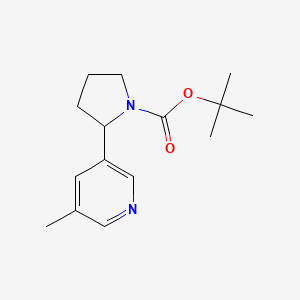
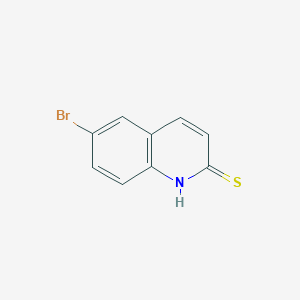
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
